molecular formula C19H16N4O2 B5775038 1,5-DI(1H-1,3-BENZIMIDAZOL-1-YL)-1,5-PENTANEDIONE

1,5-DI(1H-1,3-BENZIMIDAZOL-1-YL)-1,5-PENTANEDIONE

Cat. No.: B5775038
M. Wt: 332.4 g/mol
InChI Key: KOCQAFGVQOMPLR-UHFFFAOYSA-N
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Description

1,5-DI(1H-1,3-BENZIMIDAZOL-1-YL)-1,5-PENTANEDIONE is a synthetic organic compound that features two benzimidazole groups attached to a pentanedione backbone. Benzimidazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-DI(1H-1,3-BENZIMIDAZOL-1-YL)-1,5-PENTANEDIONE typically involves the condensation of benzimidazole with a suitable diketone precursor under acidic or basic conditions. Common reagents include benzimidazole, 1,5-pentanedione, and catalysts such as acids or bases to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,5-DI(1H-1,3-BENZIMIDAZOL-1-YL)-1,5-PENTANEDIONE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form more complex derivatives.

    Reduction: Reduction reactions can modify the benzimidazole rings or the diketone backbone.

    Substitution: Substitution reactions can introduce different functional groups onto the benzimidazole rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents such as ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce alkyl or aryl groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its bioactive benzimidazole moieties.

    Industry: Utilized in the development of advanced materials, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 1,5-DI(1H-1,3-BENZIMIDAZOL-1-YL)-1,5-PENTANEDIONE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzimidazole rings can engage in hydrogen bonding, π-π stacking, and other interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    1,3-DI(1H-1,3-BENZIMIDAZOL-1-YL)-PROPANE: Similar structure with a shorter alkyl chain.

    1,5-DI(1H-1,3-BENZIMIDAZOL-1-YL)-1,5-HEXANEDIONE: Similar structure with a longer alkyl chain.

    1,5-DI(1H-1,3-BENZIMIDAZOL-1-YL)-1,5-BUTANEDIONE: Similar structure with a different diketone backbone.

Uniqueness

1,5-DI(1H-1,3-BENZIMIDAZOL-1-YL)-1,5-PENTANEDIONE is unique due to its specific combination of benzimidazole groups and pentanedione backbone, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1,5-bis(benzimidazol-1-yl)pentane-1,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2/c24-18(22-12-20-14-6-1-3-8-16(14)22)10-5-11-19(25)23-13-21-15-7-2-4-9-17(15)23/h1-4,6-9,12-13H,5,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOCQAFGVQOMPLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2C(=O)CCCC(=O)N3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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